N-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
Properties
Molecular Formula |
C24H25ClN4O2 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C24H25ClN4O2/c25-21-9-5-4-8-20(21)22-10-11-24(31)29(27-22)17-23(30)26-19-12-14-28(15-13-19)16-18-6-2-1-3-7-18/h1-11,19H,12-17H2,(H,26,30) |
InChI Key |
XZROEWDARXCHDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 420.90 g/mol. Its structure includes a piperidine ring, which is known for its biological activity, and a pyridazinone moiety that contributes to its pharmacological properties.
Pharmacological Applications
-
Anticonvulsant Activity
- Research has shown that derivatives of compounds similar to N-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit anticonvulsant properties. Studies involving animal models have indicated that modifications in the chemical structure can significantly affect the anticonvulsant potency . For instance, the introduction of specific substituents at the 3-position of the anilide moiety has been correlated with enhanced efficacy in seizure models.
The protective index (PI) indicates that this compound has a favorable safety profile compared to established anticonvulsants like phenytoin .Compound ED50 (mg/kg) TD50 (mg/kg) Protective Index This compound 52.30 >500 >9.56 Phenytoin 28.10 >100 >3.6 -
Neurological Disorders
- This compound has been investigated for its potential in treating neurological disorders, including Alzheimer's disease and Lewy Body dementia. As a muscarinic receptor antagonist, it may help alleviate cognitive deficits associated with these conditions . The modulation of neurotransmitter systems through such antagonism offers a promising therapeutic avenue.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of similar compounds, providing insights into their mechanisms of action and therapeutic potential:
- Anticonvulsant Screening : A study evaluated various phenylacetamide derivatives for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. It was found that specific structural modifications led to significant variations in efficacy, highlighting the importance of structure-activity relationships (SAR) in drug development .
- Neurotoxicity Assessment : The neurotoxicity of these compounds was assessed via rotarod tests, demonstrating that they do not impair motor function at effective doses, which is crucial for developing safe antiepileptic drugs .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a secondary amine. This reaction is critical for understanding metabolic pathways and degradation products.
Conditions and Outcomes
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12 hrs | 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid + N-(1-benzylpiperidin-4-yl)amine |
| Basic Hydrolysis | NaOH (5M), 80°C, 8 hrs | Same as above, with higher efficiency under basic conditions |
Hydrolysis rates are influenced by the electron-withdrawing 2-chlorophenyl group, which stabilizes the transition state via resonance effects.
Substitution Reactions
The piperidine and pyridazinone rings participate in nucleophilic substitutions.
Piperidine Ring Modifications
The benzyl group on the piperidine nitrogen can undergo debenzylation under hydrogenolysis (H₂, Pd/C) to yield a secondary amine. This reaction is essential for generating intermediates for further derivatization.
Example Reaction
textN-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide → (under H₂/Pd/C) → N-(piperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide + toluene
Pyridazinone Ring Reactivity
The 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl group undergoes electrophilic aromatic substitution (EAS) at the 4-position of the pyridazinone ring due to electron-deficient character from the oxo group.
Halogenation Example
| Reagent | Conditions | Product |
|---|---|---|
| Br₂ (1 equiv) | DCM, 25°C, 2 hrs | 4-bromo-3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl derivative |
Competitive reactions between the 2-chlorophenyl and pyridazinone rings are observed, with regioselectivity controlled by steric and electronic factors .
Redox Reactions
The pyridazinone moiety participates in redox reactions, particularly reduction of the keto group to a hydroxyl group.
Catalytic Hydrogenation
text6-oxopyridazin-1(6H)-yl → 6-hydroxypyridazine
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd/BaSO₄ | H₂ (1 atm), EtOH, 6 hrs | 78% |
Comparative Reactivity with Structural Analogs
A comparison of reaction behaviors with related compounds highlights unique reactivity patterns:
Mechanistic Insights
-
Hydrolysis Mechanism : The acetamide’s carbonyl carbon is attacked by water or hydroxide ions, forming a tetrahedral intermediate that collapses to release the amine.
-
EAS in Pyridazinone : Directed by the electron-withdrawing oxo group, electrophiles preferentially attack the 4-position, with the 2-chlorophenyl group exerting minimal steric hindrance .
Comparison with Similar Compounds
Core Structural Variations
The pyridazinone ring is a common scaffold in several analogs, but substituents and linker groups significantly influence activity:
Key Observations :
- Substituent Position: The target compound’s 2-chlorophenyl group at pyridazinone position 3 may enhance AChE binding compared to para-substituted analogs (e.g., 4-fluorophenyl in ).
- Linker Flexibility : The acetamide linker in the target compound allows optimal spatial arrangement, whereas ester or hydrazide derivatives (e.g., ) may reduce potency.
- Piperidine vs. Piperazine : The 1-benzylpiperidine group in the target compound likely improves blood-brain barrier penetration compared to piperazine-based analogs (e.g., ).
Activity Correlation with Structural Features
- AChE Inhibition : The target compound’s high potency (0.01 µM) is attributed to the synergistic effects of the 2-chlorophenyl group (electron-withdrawing) and benzylpiperidine (hydrophobic interactions). Analogs with morpholine () or unsubstituted phenyl groups () lack these critical features.
- Synthetic Feasibility : Compounds like 6e and 6f () demonstrate modular synthesis routes but lack reported activity data. Their 4-chlorophenyl-piperazine moieties may target different enzymes (e.g., serotonin receptors).
Pharmacological Potential
- Neurodegenerative Applications: The target compound’s design draws from donepezil, a clinically approved AChE inhibitor. Structural analogs with antipyrine hybrids () or quinazolinone cores () may diverge toward anti-inflammatory or kinase inhibition.
- Off-Target Risks : Piperazine-containing analogs (e.g., ) could interact with GPCRs, necessitating selectivity profiling.
Preparation Methods
Solid-Phase Synthesis
Immobilizing the 1-benzylpiperidin-4-amine on Wang resin enables stepwise assembly. After acetamide formation, cleavage with trifluoroacetic acid (TFA) releases the product, though yields drop to 60% due to resin incompatibility.
Enzymatic Catalysis
Lipase-mediated acetylation in ionic liquids ([BMIM][BF4]) offers a greener alternative. While avoiding harsh reagents, this method currently achieves only 45% yield, limiting industrial applicability.
Analytical Characterization and Quality Control
Key Metrics :
Q & A
Q. What are the established synthetic pathways for this compound?
The compound is synthesized via multi-step reactions involving condensation of benzylpiperidine derivatives with chlorophenyl-pyridazinyl acetic acid precursors. Key steps include nucleophilic substitution (piperidinyl amine reacting with an activated acetamide intermediate) under reflux in aprotic solvents like DMF or THC. Coupling agents such as HATU or EDC/HOBt in dichloromethane are used, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane gradient). Reaction progress is monitored by TLC and confirmed via LC-MS .
Q. What analytical techniques confirm structural identity?
Structural confirmation requires:
- ¹H/¹³C NMR (DMSO-d6/CDCl₃): Benzylpiperidinyl protons (δ 2.5-3.5 ppm) and acetamide carbonyl (δ ~165 ppm in ¹³C).
- HRMS : Molecular ion [M+H]⁺ with <2 ppm deviation.
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H). Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What safety precautions are necessary during synthesis?
Due to acute toxicity (oral LD₅₀ <300 mg/kg in rodents) and skin irritation risks:
- Use nitrile gloves, lab coat, and chemical goggles.
- Work in a fume hood with HEPA filtration.
- Neutralize spills with inert absorbents (vermiculite) and dispose as hazardous waste .
Advanced Questions
Q. How can reaction yields be optimized despite steric hindrance in the benzylpiperidinyl group?
- Use bulky amine-protecting groups (e.g., Boc) cleaved later under acidic conditions.
- Microwave-assisted synthesis (80–100°C) enhances reaction kinetics.
- Catalytic DMAP or DBU improves nucleophilicity. Switching from EDC/HOBt to HATU increased yields from 45% to 72% .
Q. What in vitro models are suitable for pharmacological evaluation?
- Binding assays : Radioligand displacement in transfected HEK293 cells (e.g., σ-1, mAChRs).
- Functional assays : Calcium flux (Fluo-4 dye) or patch-clamp electrophysiology.
- Benzylpiperidine analogs show sub-micromolar IC₅₀ in σ-1 receptor studies .
Q. How are discrepancies between in vitro potency and in vivo bioavailability resolved?
- Structural modifications : Introduce polar groups (e.g., morpholine) or fluorination to reduce metabolism.
- Pharmacokinetic assays : PAMPA for permeability, liver microsome stability studies.
- Pyridinylmethyl substitution increased oral bioavailability from 12% to 38% in analogs .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina, Glide): Benzylpiperidine interacts hydrophobically with Leu95/Val146; chlorophenyl forms π-π stacking with Tyr103 (PDB: 6CM4).
- MD simulations (AMBER): Validate binding stability over 100 ns trajectories.
- MM-PBSA : Quantifies residue-specific binding energy contributions .
Q. How do SAR studies improve kinase selectivity?
- Substitution strategies : Replace chlorophenyl with 3,4-dichlorophenyl (15-fold JAK2 selectivity increase).
- Kinase panels : High-throughput screening (400-kinase assay) identifies off-target effects.
- Piperidine N-benzyl replacements (e.g., cyclopropylmethyl) reduce hERG liability .
Q. How is metabolic stability validated in preclinical studies?
- Human liver microsomes (HLM) : Incubation with CYP inhibitors (e.g., ketoconazole) identifies metabolic pathways.
- LC-MS/MS : Quantifies parent compound depletion and metabolites (e.g., N-debenzylation).
- Prodrug strategies : Phosphonamidate derivatives enhance stability .
Q. What recrystallization conditions achieve >99% purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
